molecular formula C11H21NO B1468584 1-(Cyclohexylmethyl)pyrrolidin-3-ol CAS No. 939776-33-7

1-(Cyclohexylmethyl)pyrrolidin-3-ol

Cat. No.: B1468584
CAS No.: 939776-33-7
M. Wt: 183.29 g/mol
InChI Key: WRBMJBDTLQPDLG-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a cyclohexylmethyl group and a hydroxyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Cyclohexylmethyl)pyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring contributes to its polarity and dipole moment, which enhances its interaction with polar biomolecules . It has been observed that this compound can act as a scaffold for designing bioactive agents, potentially interacting with enzymes involved in metabolic pathways . These interactions can lead to enzyme inhibition or activation, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrrolidine, such as this compound, can affect the activity of specific proteins and enzymes within cells . These interactions can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s structure allows it to be efficiently transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its activity and function, as it determines the compound’s localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclohexylmethyl group.

    Substitution: Various substituents can be introduced to the pyrrolidine ring or the cyclohexylmethyl group through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohexylmethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Cyclohexylmethyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique combination of the cyclohexylmethyl group and hydroxyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBMJBDTLQPDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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